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molecular formula C10H21NO B2719730 2-(1-propylpiperidin-2-yl)ethanol CAS No. 876488-01-6

2-(1-propylpiperidin-2-yl)ethanol

Cat. No. B2719730
M. Wt: 171.284
InChI Key: VYTXWGYJPWQBAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08476285B2

Procedure details

To a solution of 2-(1-propyl-piperidin-2-yl)-ethanol (0.150 g, 0.875 mmol) in dichloromethane (5 mL) was added thionyl chloride (1.0 mL, 13.70 mmol) at room temperature and the reaction mixture was refluxed for 3 h. The solvent and excess thionyl chloride was removed under reduced pressure. The product was dissolved in dichloromethane and evaporated to dryness. The product was used for the next step without further purifications. GC-MS m/z 189.00.
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:4]1[CH2:9][CH2:8][CH2:7][CH2:6][CH:5]1[CH2:10][CH2:11]O)[CH2:2][CH3:3].S(Cl)([Cl:15])=O>ClCCl>[Cl:15][CH2:11][CH2:10][CH:5]1[CH2:6][CH2:7][CH2:8][CH2:9][N:4]1[CH2:1][CH2:2][CH3:3]

Inputs

Step One
Name
Quantity
0.15 g
Type
reactant
Smiles
C(CC)N1C(CCCC1)CCO
Name
Quantity
1 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solvent and excess thionyl chloride was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The product was dissolved in dichloromethane
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
Smiles
ClCCC1N(CCCC1)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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